Phenyl phenylcarbonocyanidimidate

PRMT3 inhibition cyanoguanidine synthesis microwave-assisted chemistry

Researchers pursuing PRMT3 inhibitors or hCA II-targeted glaucoma leads often face yield erosion when using BrCN or dialkyl cyanocarbonimidates for N-cyano installation. Diphenyl N-cyanocarbonimidate directly addresses this gap. • Delivers 38% two-step yield vs. 32% with BrCN under matched conditions for PRMT3 inhibitor intermediates. • Enables isolation of stable N-cyano-O-phenylisourea intermediates-a feature inaccessible with dimethyl/diethyl variants-supporting deliberate structural diversification. • Microwave-compatible, i-PrOH-based protocol eliminates highly toxic BrCN and THF, improving process safety at kilogram scale. • Commercially supplied at ≥97% purity (HPLC) with ≤0.5% water content; usable directly in stoichiometric couplings without pre-drying.

Molecular Formula C14H10N2O2
Molecular Weight 222.24 g/mol
CAS No. 19245-25-1
Cat. No. B107888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl phenylcarbonocyanidimidate
CAS19245-25-1
Molecular FormulaC14H10N2O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(C#N)OC2=CC=CC=C2
InChIInChI=1S/C14H10N2O/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H
InChIKeyDOKJLBJDZFITRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl N-Cyanocarbonimidate – Synthetic Identity & Class Position


Phenyl phenylcarbonocyanidimidate, systematically indexed as diphenyl N-cyanocarbonimidate (CID 688090; CAS 79463-77-7, also catalogued under CAS 19245-25-1), belongs to the diaryl N-cyanocarbonimidate subclass . These compounds function as ambident electrophilic one-carbon equivalents, enabling the sequential addition of two distinct nucleophiles for the convergent construction of nitrogen-containing heterocycles [1]. The diphenyl variant is distinguished from dialkyl congeners (e.g., dimethyl or diethyl N-cyanocarbonimidate) by its superior leaving-group ability, which modulates both the rate and chemoselectivity of the initial nucleophilic displacement step and thereby dictates the scope of accessible downstream scaffolds [2]. Commercially, the compound is supplied as a white crystalline powder with a melting point of 155–158 °C, an assay of ≥97 % (HPLC), and is classified as moisture-sensitive .

Ambident electrophilic one‑carbon linchpin for sequential nucleophilic additions
Phenoxy leaving group enables isolatable O‑phenylisourea intermediates
Crystalline solid; moisture‑sensitive storage; ≥97% HPLC purity

Diphenyl N-Cyanocarbonimidate – Why Substitution Fails


Although dialkyl and diaryl N-cyanocarbonimidates share the same N–C≡N functional handle, their reactivity profiles diverge substantially because the leaving-group identity (phenoxy vs. alkoxy) governs both the kinetic barrier for the first nucleophilic displacement and the subsequent cyclization regiochemistry [1]. In direct competitive experimentation within the same PRMT3-inhibitor synthetic route, diphenyl N-cyanocarbonimidate delivered a 38 % two-step yield, whereas the reagent cyanogen bromide (BrCN)—a common alternative for introducing the N-cyano moiety—returned only 32 % under step-matched conditions, demonstrating that reagent choice alone creates a measurable yield gap [2]. Furthermore, the diphenyl leaving group imparts a sufficiently long intermediate lifetime to enable isolation, spectroscopic characterization, and deliberate structural diversification of the N-cyano-O-phenylisourea, a feature that is not generally accessible with dialkyl variants where rapid alcohol elimination may limit intermediate persistence [3]. These operationally meaningful distinctions mean that substituting the diphenyl congener with a dialkyl analogue or with BrCN is not a performance-neutral decision.

Diphenyl N‑cyanocarbonimidate
Leaving groupPhenoxy – modulates chemoselectivity and cyclization
Intermediate lifetimeIsolatable N‑cyano‑O‑phenylisourea
Yield contextReported yield advantage over BrCN in specific route
Common alternatives (dialkyl / BrCN)
Leaving groupAlkoxy – faster elimination may reduce selectivity
Intermediate lifetimeOften transient; limits scaffold diversification
Yield contextLower or variable yields; different process safety profile

Diphenyl N-Cyanocarbonimidate – Comparative Evidence


Synthetic Yield Advantage over Cyanogen Bromide in PRMT3 Synthesis

In a published synthetic scheme targeting allosteric PRMT3 inhibitors, diphenyl N-cyanocarbonimidate was compared directly with cyanogen bromide (BrCN) as the N-cyano group source. The diphenyl reagent gave a 38 % yield over two steps (steps g→h), while the parallel BrCN route (steps i→j) yielded 32 % over two steps, representing a 6-percentage-point absolute yield advantage (18.8 % relative improvement) for the diphenyl reagent [1]. The two routes also differed in solvent (i-PrOH vs. THF) and temperature (100 °C microwave vs. 40 °C thermal), highlighting distinct process compatibility profiles.

Yield vs BrCN
Head‑to‑head
Diphenyl: 38% two‑step
BrCN: 32% two‑step
+6 points absolute (+18.8% rel.)
Supports reagent selection for higher throughput in PRMT3 inhibitor synthesis.
Conditions: i‑PrOH, 100°C MW vs THF, 40°C.
PRMT3 inhibition cyanoguanidine synthesis microwave-assisted chemistry

Carbonic Anhydrase II Inhibition by Cyanoguanidines

A systematic series of N,N′-diaryl cyanoguanidines was synthesized using diphenyl N-cyanocarbonimidate as the sole one-carbon linchpin. All members of the library exhibited nanomolar inhibition constants (Ki) against human carbonic anhydrase isoform II (hCA II), spanning 2.8–25.5 nM, with high selectivity over isoforms hCA I, IV, and IX [1]. In contrast, closely related N-cyanoguanidine series prepared with dialkyl N-cyanocarbonimidate reagents have been reported to show substantially weaker hCA II potency (Ki often in the micromolar range) unless extensive additional structural optimization is performed [2]. The diphenyl reagent thus provides a privileged entry point for generating highly potent hCA II inhibitors in a single synthetic cycle.

hCA II inhibitor Ki
Cross‑study
2.8 – 25.5 nM
vs dialkyl‑derived: typically >1 µM
Enables access to nanomolar‑range hCA II pharmacophores without scaffold re‑optimization.
Stopped‑flow assay; recombinant hCA isoforms I, II, IV, IX.
carbonic anhydrase II antiglaucoma agents cyanoguanidine isosteres

Regiospecific Cyclization Control (Diphenyl vs. Dialkyl)

Sequential addition of ω-amino esters and amines to diphenyl cyanocarbonimidate proceeds with exclusive 6-endo-trig cyclization to give hydropyrimidines, without detectable formation of 5-exo products [1]. This regiospecific outcome is attributed to the steric and electronic influence of the phenoxy leaving group, which retards premature cyclization and permits the acyclic N-cyano-O-phenylisourea intermediate to adopt the conformation required for six-membered ring closure. By contrast, analogous reactions with dimethyl N-cyanocarbonimidate have been reported to produce mixtures of 5- and 6-membered heterocycles, reflecting the lower steric demand and faster alcohol elimination of the methoxy leaving group [2]. The diphenyl reagent therefore delivers a single regioisomer, simplifying purification and improving isolated yield of the target hydropyrimidine.

Cyclization control
Class‑level
Exclusive 6‑endo‑trig
vs dialkyl: mixture of 5‑/6‑membered rings
Regiospecific hydropyrimidine formation simplifies purification and improves yield.
Sequential ω‑amino ester + amine addition; CH₂Cl₂ or CH₃CN.
hydropyrimidine regioselective cyclization sequential nucleophilic addition

Commercial Purity Comparison: Diphenyl vs. Dimethyl Reagent

The commercially available purity of diphenyl N-cyanocarbonimidate from multiple reputable suppliers is routinely 98 % (GC) or ≥97 % (HPLC), with water content specified at ≤0.5 % . In contrast, the dimethyl analogue is typically offered at a minimum purity of 95 % . This 3-percentage-point purity differential reduces the burden of purification prior to use in stoichiometric coupling reactions where excess reagent would otherwise complicate product isolation. Furthermore, the diphenyl compound's higher melting point (155–158 °C) and crystalline solid form at ambient temperature facilitate accurate weighing and long-term storage compared to lower-melting or liquid dialkyl variants.

Commercial purity
Supplier spec
98% (GC) / ≥97% (HPLC)
Water ≤0.5%
Reduces pre‑use purification overhead; supports direct stoichiometric use.
Compare dimethyl reagent: typical 95% min. Independent supplier data.
reagent purity quality control procurement specification

Diphenyl N-Cyanocarbonimidate – Application Scenarios


Carbonic Anhydrase II Inhibitor Synthesis for Glaucoma

The ability of diphenyl N-cyanocarbonimidate to serve as the linchpin for synthesizing N,N′-diaryl cyanoguanidines that achieve Ki values of 2.8–25.5 nM against hCA II, with pronounced selectivity over isoforms I, IV, and IX, directly supports lead-generation campaigns targeting glaucoma [1]. Procurement of this reagent enables a two-step, modular synthetic sequence (amine addition → isourea formation → second amine displacement) that accommodates diverse aryl amines and rapidly populates SAR tables without scaffold re-engineering.

Non-BrCN Route to PRMT3 Inhibitor Intermediates

The demonstrated 38 % two-step yield with diphenyl N-cyanocarbonimidate, compared to 32 % with BrCN under analogous step sequences, makes it the preferred N-cyano source for scaling up PRMT3 inhibitor intermediates [2]. The microwave-compatible, i-PrOH-based protocol avoids the use of highly toxic BrCN and THF, improving both process safety and environmental profile in kilogram-scale campaigns.

Regiospecific Synthesis of Hydropyrimidine Libraries

Diphenyl cyanocarbonimidate reacts with ω-amino esters and amines in a strictly 6-endo-trig fashion, delivering single-regioisomer hydropyrimidines that can be further functionalized via NCN hydrolysis to carbonyl or amine groups [3]. This regiospecificity is essential for library production where multi-regioisomer mixtures would confound biological screening data and necessitate costly chromatographic separation.

Ready-to-Use Reagent Purity for Procurement

With a commercially verified purity of 98 % (GC) and water content ≤0.5 %, diphenyl N-cyanocarbonimidate can be used directly in stoichiometric coupling reactions without pre-drying or recrystallization . In comparative procurement evaluations, this purity specification outperforms the typical 95 % minimum purity offered for dimethyl N-cyanocarbonimidate, translating to lower purification overhead and higher batch-to-batch reproducibility in regulated CRO environments.

Application
Selection Property
Validation Focus
Carbonic anhydrase II inhibitor lead generation (ocular research)
Nanomolar hCA II pharmacophore entry
Potency and isoform selectivity of derived cyanoguanidines
Non‑BrCN route to PRMT3 inhibitor intermediates
Reported yield advantage and microwave‑compatible protocol
Scalability and process safety profile
Regiospecific hydropyrimidine library synthesis
Exclusive 6‑endo‑trig cyclization output
Regioisomeric purity by NMR/HPLC
Ready‑to‑use procurement for stoichiometric coupling
High as‑received purity and low water content
Lot‑to‑lot purity and water reproducibility
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